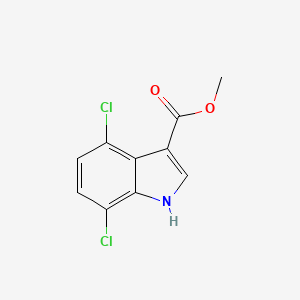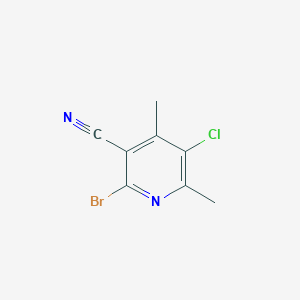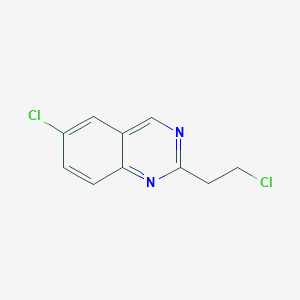![molecular formula C13H17Cl3N4OS B11716927 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)
1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-ジメチル-3-[2,2,2-トリクロロ-1-(3-p-トリル-チオ尿素)-エチル]-尿素は、分子式C13H17Cl3N4OSを持つ複雑な有機化合物です。これは、そのユニークな構造特性と様々な科学分野における潜在的な用途で知られています。この化合物は、トリクロロメチル基、チオ尿素基、およびp-トリル基の存在によって特徴付けられ、これらはその独特の化学的挙動に寄与しています。
製造方法
合成経路と反応条件
1,1-ジメチル-3-[2,2,2-トリクロロ-1-(3-p-トリル-チオ尿素)-エチル]-尿素の合成は、通常、2,2,2-トリクロロ-1-(3-p-トリル-チオ尿素)-エタノールとジメチルアミンとの反応を含みます。反応は制御された条件下で、多くの場合、テトラヒドロフラン (THF) またはジクロロメタン (DCM) などの適切な溶媒の存在下で行われます。 反応混合物は通常、室温またはわずかに高温で撹拌され、出発物質を目的の生成物に完全に変換することが保証されます .
工業的生産方法
工業的な設定では、この化合物の生産は、大規模なバッチプロセスまたは連続プロセスを含む場合があります。反応条件は、副生成物の形成を最小限に抑えながら、収率と純度を最大化するように最適化されています。 高性能液体クロマトグラフィー (HPLC) やガスクロマトグラフィー質量分析 (GC-MS) などの高度な技術が、反応の進行を監視し、最終生成物の品質を確保するために用いられます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea typically involves the reaction of 2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethanol with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product .
化学反応の分析
反応の種類
1,1-ジメチル-3-[2,2,2-トリクロロ-1-(3-p-トリル-チオ尿素)-エチル]-尿素は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの強力な酸化剤を使用して酸化することができ、対応するスルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用して行うことができ、アミンまたはアルコールを生成します。
置換: 求核置換反応は、トリクロロメチル基で起こることができ、水酸化物イオン (OH-) やアミンなどの求核剤が塩素原子を置換する可能性があります.
一般的な試薬と条件
酸化: KMnO4、CrO3、および酸性または塩基性媒体中の過酸化水素 (H2O2)。
還元: LiAlH4、NaBH4、および炭素上のパラジウム (Pd/C) を用いた触媒的接触水素化。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: アミン、アルコール。
置換: ヒドロキシル化またはアミノ化誘導体.
科学研究への応用
1,1-ジメチル-3-[2,2,2-トリクロロ-1-(3-p-トリル-チオ尿素)-エチル]-尿素は、科学研究でいくつかの応用があります。
化学: 複雑な分子の合成における試薬として使用されます。
生物学: 酵素阻害剤または生体経路のモジュレーターとしての可能性が調査されています。
医学: その独特の化学的特性により、特定の疾患の治療における治療の可能性が探求されています。
科学的研究の応用
1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
1,1-ジメチル-3-[2,2,2-トリクロロ-1-(3-p-トリル-チオ尿素)-エチル]-尿素の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を変化させ、様々な生化学的経路を調節することができます。 トリクロロメチル基とチオ尿素部分はその結合親和性と特異性に重要な役割を果たします .
類似の化合物との比較
類似の化合物
- 1,1-ジメチル-3-[2,2,2-トリクロロ-1-(3-o-トリル-チオ尿素)-エチル]-尿素
- 1,1-ジメチル-3-[2,2,2-トリクロロ-1-(3-m-トリル-チオ尿素)-エチル]-尿素
- 1,1-ジメチル-3-[2,2,2-トリクロロ-1-(3-フェニル-チオ尿素)-エチル]-尿素
独自性
1,1-ジメチル-3-[2,2,2-トリクロロ-1-(3-p-トリル-チオ尿素)-エチル]-尿素は、その特定の置換パターンにより際立っており、これは独自の化学的および生物学的特性を付与します。 p-トリル基の存在は、o-トリルおよびm-トリル対応物と比較して、その安定性と反応性を高めます .
類似化合物との比較
Similar Compounds
- 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea
- 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-m-tolyl-thioureido)-ethyl]-urea
- 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-urea
Uniqueness
1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the p-tolyl group enhances its stability and reactivity compared to its o-tolyl and m-tolyl counterparts .
特性
分子式 |
C13H17Cl3N4OS |
|---|---|
分子量 |
383.7 g/mol |
IUPAC名 |
1,1-dimethyl-3-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]urea |
InChI |
InChI=1S/C13H17Cl3N4OS/c1-8-4-6-9(7-5-8)17-11(22)18-10(13(14,15)16)19-12(21)20(2)3/h4-7,10H,1-3H3,(H,19,21)(H2,17,18,22) |
InChIキー |
FXTYSFLXNCTLMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)




![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)






